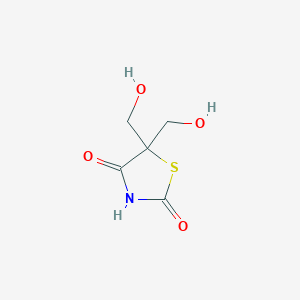

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H7NO4S and its molecular weight is 177.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Potential and Synthetic Development

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione and its analogues, such as glitazones and rhodanines, have been synthesized since the mid-nineteenth century. These compounds are of significant interest due to their vast biological potential, being found in commercial pharmaceuticals with activities against various diseases. Their synthesis has evolved to include green chemistry methodologies, reflecting a shift towards environmental sustainability. This class of compounds demonstrates promise in the field of medicinal chemistry for future drug development (Santos, Jones Junior, & Silva, 2018).

Applications in Material Science

Another study discusses the conversion of plant biomass into valuable chemicals, highlighting the potential of derivatives like this compound for the development of new polymers, functional materials, and fuels. This indicates the compound's role in transitioning towards renewable feedstocks in the chemical industry, promising a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Enzymatic Inhibition for Disease Treatment

The compound's scaffold, particularly in the form of 2,4-thiazolidinediones, has been explored for its inhibitory effects on protein tyrosine phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This research suggests potential for the development of treatments for type 2 diabetes mellitus and related metabolic disorders, demonstrating the structural flexibility and pharmacological importance of the thiazolidine ring (Verma, Yadav, & Thareja, 2019).

Antimicrobial and Anticancer Applications

Thiazolidinediones and their derivatives have been associated with a range of biological activities, including antimicrobial and anticancer properties. These compounds have shown promise in the development of novel therapeutic agents, reflecting their potential versatility in addressing a variety of health concerns (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Environmental and Health Impact Studies

Studies on novel brominated flame retardants, including those related to thiazolidine derivatives, indicate the importance of understanding the environmental and health impacts of these compounds. Research in this area is critical for assessing the safety and regulatory considerations associated with the use of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the production of biodegradable materials from biomass .

Mode of Action

It is likely that the compound interacts with its targets through a process of selective hydrogenation .

Biochemical Pathways

It is known that similar compounds can be converted into biobased monomers by pairing reduction and oxidation half-reactions in one electrochemical cell .

Pharmacokinetics

It is known that similar compounds can be converted with high efficiency under certain conditions .

Result of Action

It is known that similar compounds can be used to produce high-value monomers for various industrially important polymerization and etherification processes .

Propiedades

IUPAC Name |

5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYJWZMBJIYSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(=O)S1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)

![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)